

Spectroscopic Profile of 4-Aminoisoxazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

Cat. No.: B111110

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminoisoxazole hydrochloride** ($C_3H_5ClN_2O$, MW: 120.54). Due to the limited availability of specific experimental spectra for this particular salt in public databases, this document presents expected spectroscopic characteristics based on the analysis of the free base, 4-Aminoisoxazole, and related isoxazole derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of **4-Aminoisoxazole hydrochloride** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-Aminoisoxazole hydrochloride**. These values are predicted based on the compound's structure and data from analogous compounds.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.5 - 9.0	Singlet	1H	H-5 (Isoxazole ring)
~7.0 - 7.5	Singlet	1H	H-3 (Isoxazole ring)
~5.0 - 6.0	Broad Singlet	3H	-NH ₃ ⁺

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160 - 165	C-5 (Isoxazole ring)
~150 - 155	C-3 (Isoxazole ring)
~100 - 105	C-4 (Isoxazole ring)

Solvent: D₂O or DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (primary amine salt)
3100 - 3000	Medium	C-H stretch (aromatic)
1650 - 1600	Medium	N-H bend (primary amine salt)
1580 - 1450	Strong	C=N and C=C stretch (isoxazole ring)
1400 - 1300	Medium	C-N stretch
1200 - 1000	Strong	C-O stretch (isoxazole ring)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
85.04	$[M+H]^+$ (of free base)
84.03	$[M]^+$ (of free base)

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the data will reflect the mass of the free base, 4-Aminoisoxazole.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of **4-Aminoisoxazole hydrochloride** by identifying the chemical environment of its protons and carbon atoms.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Aminoisoxazole hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.

- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each carbon environment.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended.
 - The chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

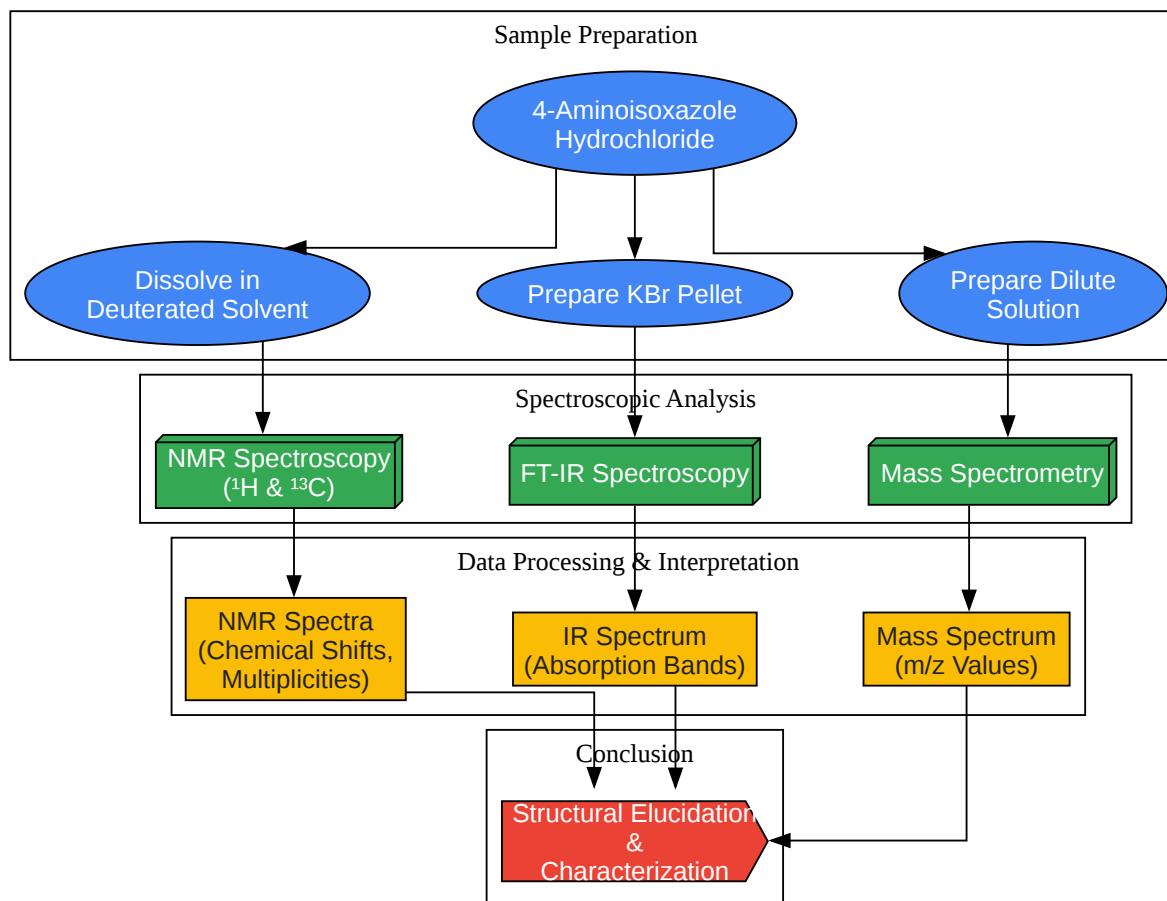
Objective: To identify the functional groups present in **4-Aminoisoxazole hydrochloride**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **4-Aminoisoxazole hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
 - Place the mixture into a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[1\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.

- The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)


Objective: To determine the molecular weight of the free base of the compound and to study its fragmentation pattern.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **4-Aminoisoxazole hydrochloride** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water. [2]
 - Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ for analysis.[2]
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
- Data Acquisition:
 - Infuse the sample solution into the ion source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 50-500).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Aminoisoaxazole hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminoisoxazole Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111110#spectroscopic-data-of-4-aminoisoxazole-hydrochloride-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

